molecular formula C22H30B2O4 B1457231 2,6-(Bis-pinocolato)diboranonaphthalene CAS No. 849543-98-2

2,6-(Bis-pinocolato)diboranonaphthalene

Cat. No.: B1457231
CAS No.: 849543-98-2
M. Wt: 380.1 g/mol
InChI Key: QXKWROQJPYYOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of “2,6-(Bis-pinocolato)diboranonaphthalene” involves a series of reactions. The process begins with the formation of tris(dimethylamino)borane, followed by the creation of bromobis(dimethylamino)borane, and finally the production of tetrakis(dimethylamino)diboron .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It is a covalent compound containing two boron atoms and two pinacolato ligands .


Chemical Reactions Analysis

“this compound” is involved in various chemical reactions. For instance, it plays a crucial role in the palladium-catalyzed hydroboration reaction of unactivated alkynes .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by its interaction with other compounds. For example, when introduced into lithium grease, it enhances the rheological property of the base grease .

Scientific Research Applications

Catalytic Properties and Activation

  • Catalytic Activation for Alkyne Diboration : Nanoporous gold has shown remarkable catalytic properties for the activation of bis(pinacolato)diboron, facilitating the direct diboration of alkynes in a heterogeneous process without additives. This discovery opens pathways for efficient synthesis methods involving diboron compounds (Chen et al., 2013).

Organic Synthesis

  • Nickel-Catalyzed Arylboration : A novel nickel-catalyzed 1,2-arylboration of vinylarenes using bis(pinacolato)diboron has been developed, demonstrating efficient preparation of significant pharmacophores under mild conditions. This method highlights the compound's role in creating complex organic molecules with good functional group tolerance and excellent chemo- and stereoselectivity (Wang et al., 2019).

Material Science

  • Donor-Acceptor Copolymers for Solar Cells : Research on ladder-type dithienonaphthalene-based donor–acceptor copolymers for organic solar cells has utilized different acceptor moieties to achieve high-performance solar cells. The solubility and mobility of these polymers underscore the potential of bis(pinacolato)diboron derivatives in advancing solar energy technologies (Ma et al., 2013).

Synthesis of Organoboronic Esters

  • Transition-Metal-Catalyzed Synthesis : Diboranes like bis(pinacolato)diboron are pivotal in synthesizing organoboronic esters, serving as versatile reagents for carbon-carbon bond formation. Innovative catalytic synthesis methods have been developed, showcasing the essential role of these compounds in modern synthetic chemistry (Braunschweig & Guethlein, 2011).

Mechanism of Action

The mechanism of action of “2,6-(Bis-pinocolato)diboranonaphthalene” involves the formation of a Lewis acid-base complex. This complex is formed by the interaction between the Lewis acid B2Pin2 and the Lewis base RCO2− .

Safety and Hazards

According to the safety data sheet, “2,6-(Bis-pinocolato)diboranonaphthalene” is not considered hazardous under the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of “2,6-(Bis-pinocolato)diboranonaphthalene” research could involve exploring its potential applications in various fields. For instance, it could be used in the synthesis of alkenyl boron compounds .

Biochemical Analysis

Biochemical Properties

2,6-(Bis-pinocolato)diboranonaphthalene is known to participate in a variety of biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of new chemical bonds. One of the key interactions involves its role as a reducing agent in nickel-catalyzed reductive arylation and vinylation of alkyl electrophiles . This interaction is particularly significant in the synthesis of complex organic molecules, where this compound helps in the formation of C(sp3)-C(sp2) bonds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a reducing agent, facilitating the reduction of nickel(II) to nickel(0), which is essential for the catalytic activity in reductive arylation and vinylation reactions . This mechanism involves the formation of a complex between this compound and the nickel catalyst, leading to the activation of the catalyst and subsequent chemical transformations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its activity and continue to influence cellular processes without significant loss of function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on cellular function and metabolic pathways . At higher doses, there may be toxic or adverse effects, including potential disruption of cellular homeostasis and induction of oxidative stress . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the reduction of nickel(II) to nickel(0), which is a critical step in the catalytic cycle of reductive arylation and vinylation reactions . This interaction can influence the overall metabolic flux and levels of specific metabolites, thereby affecting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions help in the localization and accumulation of the compound in target cells and tissues, ensuring its availability for biochemical reactions . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is often directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound is present at the site of action, where it can effectively participate in biochemical reactions and influence cellular processes .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30B2O4/c1-19(2)20(3,4)26-23(25-19)17-11-9-16-14-18(12-10-15(16)13-17)24-27-21(5,6)22(7,8)28-24/h9-14H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKWROQJPYYOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)B4OC(C(O4)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732496
Record name 2,2'-(Naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849543-98-2
Record name 2,2'-(Naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-(Bis-pinocolato)diboranonaphthalene
Reactant of Route 2
Reactant of Route 2
2,6-(Bis-pinocolato)diboranonaphthalene
Reactant of Route 3
Reactant of Route 3
2,6-(Bis-pinocolato)diboranonaphthalene
Reactant of Route 4
Reactant of Route 4
2,6-(Bis-pinocolato)diboranonaphthalene
Reactant of Route 5
Reactant of Route 5
2,6-(Bis-pinocolato)diboranonaphthalene
Reactant of Route 6
Reactant of Route 6
2,6-(Bis-pinocolato)diboranonaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.